![molecular formula C14H24N2O2 B12950996 Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- is a complex organic compound with a unique structure that includes a benzenamine core substituted with diethylamino, ethoxy, methoxy, and N-methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- typically involves multiple steps, starting with the preparation of the benzenamine core. The key steps include:
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the diethylamino, ethoxy, and methoxy groups through nucleophilic substitution reactions.
Methylation: Addition of the N-methyl group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzenamine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-ethoxy-: Similar structure but lacks the diethylamino and N-methyl groups.
Benzenamine, 4-methoxy-2-methyl-: Similar structure but lacks the ethoxy and diethylamino groups.
Benzenamine, 4-ethoxy-2-nitro-: Contains a nitro group instead of the diethylamino group.
Uniqueness
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H24N2O2 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
4-[2-(diethylamino)ethoxy]-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C14H24N2O2/c1-5-16(6-2)9-10-18-13-8-7-12(15-3)11-14(13)17-4/h7-8,11,15H,5-6,9-10H2,1-4H3 |
Clave InChI |
JMUXDUPXAGZAPK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C(C=C(C=C1)NC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


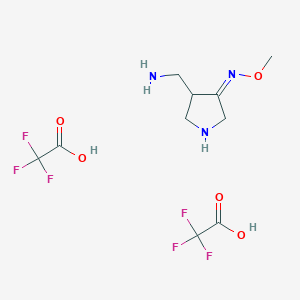

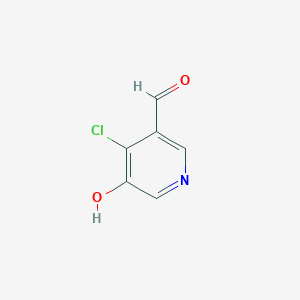
![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)
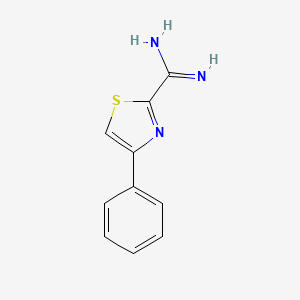


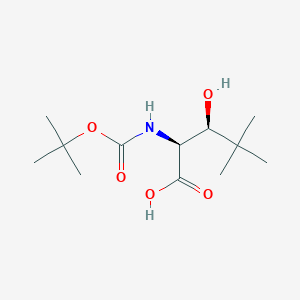
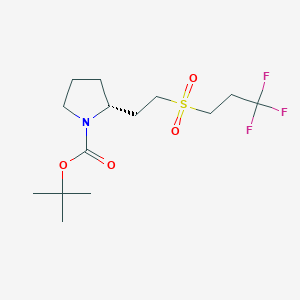
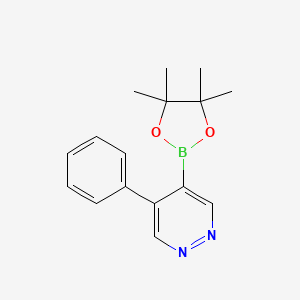
![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)
![1,3,5-Tris[4-(phenylethynyl)phenyl]benzene](/img/structure/B12950977.png)

![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
